REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[N:11]=[C:12]=[O:13].[Cl:14][CH2:15][CH2:16][OH:17].CCOCC>CCCCCC>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[NH:11][C:12](=[O:13])[O:17][CH2:16][CH2:15][Cl:14]
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Name
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|
Quantity
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50 g
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Type
|
reactant
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Smiles
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ClC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O
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Name
|
|
Quantity
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100 g
|
Type
|
reactant
|
Smiles
|
ClCCO
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Control Type
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UNSPECIFIED
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Setpoint
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15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
rose to 65° C
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Type
|
TEMPERATURE
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Details
|
The mixture then was heated at 80°-90° C. for 10 minutes
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Duration
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10 min
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Type
|
TEMPERATURE
|
Details
|
cooled
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Drying of the filter cake
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Reaction Time |
2 min |
Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])NC(OCCCl)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |